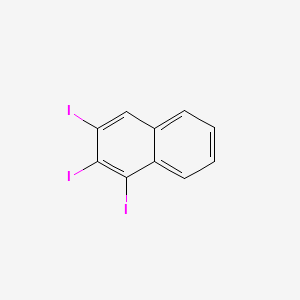
Naphthalene, triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, triiodo- is a derivative of naphthalene, an aromatic hydrocarbon composed of two fused benzene rings. The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the naphthalene ring. Common reagents for this process include iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) to facilitate the reaction .
Industrial Production Methods
Industrial production of naphthalene, triiodo- may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can remove iodine atoms, reverting the compound to simpler naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can replace iodine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Naphthalene, triiodo- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which naphthalene, triiodo- exerts its effects involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. This property is particularly useful in biological systems where it can disrupt cellular processes by generating reactive oxygen species (ROS) or by interfering with enzyme functions .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound, simpler in structure and less reactive.
Naphthalene, diiodo-: Contains two iodine atoms, making it less reactive compared to the triiodo derivative.
Naphthalene, tetraiodo-: Contains four iodine atoms, potentially more reactive but also more challenging to synthesize
Uniqueness
Naphthalene, triiodo- is unique due to its balance of reactivity and stability. The three iodine atoms provide significant chemical versatility, allowing it to participate in a wide range of reactions while maintaining a relatively stable aromatic core. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
22308-16-3 |
|---|---|
Fórmula molecular |
C10H5I3 |
Peso molecular |
505.86 g/mol |
Nombre IUPAC |
1,2,3-triiodonaphthalene |
InChI |
InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
Clave InChI |
FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


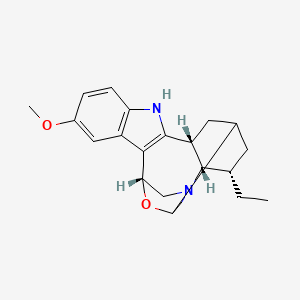

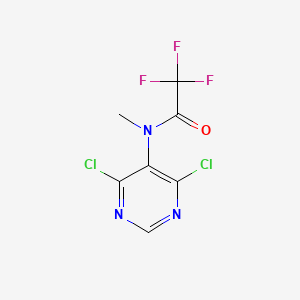

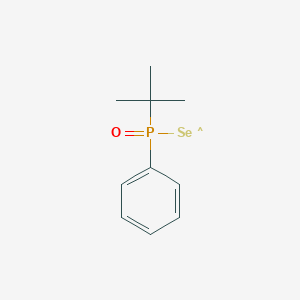
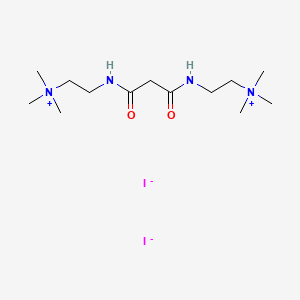
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)

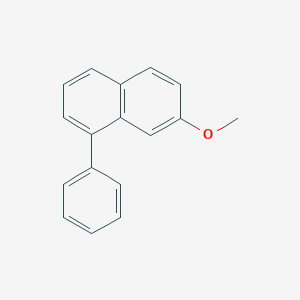
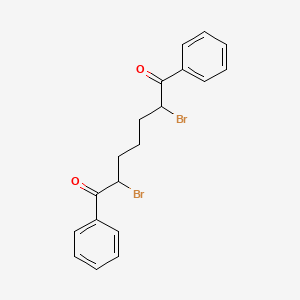

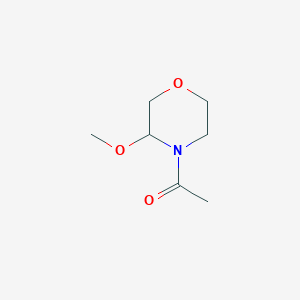
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

